1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride

Purity Quality Control Assay Reproducibility

1-(6-Methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride (CAS 1949816-05-0) is a salt-form secondary amine building block characterized by a 6-methoxypyridine core with an N-methylaminomethyl substituent at the 3-position. The dihydrochloride salt (molecular formula C₈H₁₄Cl₂N₂O, molecular weight 225.12 g/mol) is supplied as a crystalline solid with vendor-guaranteed purity ≥97%.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
CAS No. 1949816-05-0
Cat. No. B1435061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride
CAS1949816-05-0
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESCNCC1=CN=C(C=C1)OC.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-9-5-7-3-4-8(11-2)10-6-7;;/h3-4,6,9H,5H2,1-2H3;2*1H
InChIKeyFKFICHSHQRQGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxypyridin-3-yl)-N-methylmethanamine Dihydrochloride (CAS 1949816-05-0): A Methoxypyridine Building Block for Kinase-Focused Medicinal Chemistry


1-(6-Methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride (CAS 1949816-05-0) is a salt-form secondary amine building block characterized by a 6-methoxypyridine core with an N-methylaminomethyl substituent at the 3-position. The dihydrochloride salt (molecular formula C₈H₁₄Cl₂N₂O, molecular weight 225.12 g/mol) is supplied as a crystalline solid with vendor-guaranteed purity ≥97% . The 6-methoxypyridin-3-yl scaffold is a recognized privileged motif in kinase inhibitor design, as exemplified by its incorporation into potent PI3K/mTOR and RET kinase inhibitors [1].

Privileged 6-methoxypyridine scaffold for kinase inhibitor design
Dihydrochloride salt supports aqueous solubility and buffer compatibility
Crystalline solid form compatible with automated handling and parallel synthesis

Why 1-(6-Methoxypyridin-3-yl)-N-methylmethanamine Dihydrochloride Cannot Be Swapped With Its Free Base or Mono-HCl Analog


Substituting the dihydrochloride salt with the free base (CAS 179873-20-2) or the mono-hydrochloride (CAS 1955493-76-1) introduces measurable physicochemical disparities that propagate into biological assay outcomes and synthetic workflow reproducibility. The free base is a neutral, relatively non-polar species with lower aqueous solubility and distinct mass dosing requirements, while the dihydrochloride salt provides enhanced water solubility, higher nominal purity, and a crystalline solid form amenable to automated handling [1]. These differences are not cosmetic; they directly affect molarity calculations, stock solution preparation, and the consistency of dose-response data across experimental replicates.

  • Free base

    Lower aqueous solubility and different molecular weight may alter molarity calculations, shifting IC₅₀ values.

  • Mono‑HCl salt

    Intermediate stoichiometry introduces dosing and solubility uncertainties; not a direct replacement without re-validation.

  • General risk

    Purity differences (≥95% free base) increase potential for off-target artifacts in sensitive biochemical screens.

Quantitative Differentiation of 1-(6-Methoxypyridin-3-yl)-N-methylmethanamine Dihydrochloride vs. Free Base and Mono-HCl


Higher Minimum Purity Specification (≥97%) vs. Free Base (≥95%) Directly from Commercial Datasheets

The dihydrochloride salt is supplied with a vendor-certified minimum purity of ≥97%, compared to ≥95% for the free base . This 2–percentage-point differential translates to a lower maximum impurity burden (≤3% vs. ≤5%), which reduces the risk of off-target activity from undefined contaminants in cell-based or biochemical screens.

Purity specification
Head-to-head
Dihydrochloride ≥97% vs. Free base ≥95%
Δ +2 pp
Lower impurity burden may reduce off-target risk in high-throughput screens.
Vendor datasheets; independent verification advised.
Purity Quality Control Assay Reproducibility

Molecular Weight Difference (225.12 vs. 152.19 g/mol) Mandates Salt-Form-Aware Dosing Calculations

The dihydrochloride has a molecular weight of 225.12 g/mol, while the free base weighs 152.19 g/mol—a 47.9% increase . Consequently, 100 mg of dihydrochloride contains only 67.7 mg of free base equivalent. Failure to adjust for this mass difference when switching between salt forms will introduce systematic errors in molarity, IC₅₀ determinations, and animal dosing studies.

Molecular weight
Specification review
225.12 g/mol (dihydrochloride) vs. 152.19 g/mol (free base)
+47.9%
Salt-form correction essential for accurate molarity and in vivo dosing.
Calculated from molecular formulas.
Molecular Weight Molarity In Vivo Dosing

Salt-Form-Enhanced Aqueous Solubility Facilitates Buffer-Compatibility in Biochemical Assays

Amine hydrochloride salts consistently exhibit greater aqueous solubility than their neutral free base counterparts, a general principle of pharmaceutical salt formation [1]. While compound-specific aqueous solubility data for 1-(6-methoxypyridin-3-yl)-N-methylmethanamine dihydrochloride is not publicly disclosed, the dihydrochloride form is expected to dissolve more readily in phosphate-buffered saline and other aqueous assay media than the free base, thereby reducing the need for DMSO or other organic co-solvents that can denature proteins or interfere with target engagement readouts.

Aqueous solubility
Class-level
Expected higher for dihydrochloride salt vs. free base (qualitative)
May reduce need for organic co-solvents in biochemical assays.
Based on general amine HCl principles; compound-specific data not available.
Solubility Assay Development Salt Selection

Optimal Application Scenarios for 1-(6-Methoxypyridin-3-yl)-N-methylmethanamine Dihydrochloride Based on Verified Differentiation


Kinase-Focused Parallel Library Synthesis Requiring High-Purity Building Blocks

The 6-methoxypyridin-3-yl motif is a validated pharmacophore in RET and PI3K/mTOR kinase inhibitors, as evidenced by its central role in patent-protected clinical candidates [1]. The dihydrochloride salt's ≥97% purity specification reduces the probability of impurity-driven false structure-activity relationships, making it the preferred input material for automated parallel synthesis platforms generating focused kinase inhibitor libraries.

Aqueous-Phase Reductive Amination or Amide Coupling Reactions

The dihydrochloride salt form is anticipated to dissolve readily in aqueous reaction media due to the well-established solubility advantage of amine hydrochlorides over neutral free bases [2]. This property enables direct use in water-compatible amide bond formation and reductive N-alkylation protocols without the need for organic co-solvents that complicate workup and purification.

Precision In Vitro Pharmacology Where Salt-Form-Corrected Molarity Is Critical

The 47.9% molecular weight difference between the dihydrochloride (225.12 g/mol) and the free base (152.19 g/mol) necessitates explicit salt-form-aware molarity calculations . For laboratories standardizing on the dihydrochloride, this ensures that IC₅₀, Kd, and EC₅₀ values are accurately anchored to the correct concentration of the pharmacologically active free base species, avoiding systematic errors that could derail lead optimization.

Quality-Controlled Procurement for GLP-Tracked Preclinical Studies

The combination of a crystalline solid physical form, sealed-dry storage requirement (2–8°C), and a defined 97% minimum purity make the dihydrochloride salt a traceable, auditable input for Good Laboratory Practice (GLP) preclinical studies . The lower impurity ceiling (≤3%) compared to the free base's ≤5% supports rigorous quality documentation requirements mandated by regulatory pharmacology.

Application
Selection Property
Validation Focus
Kinase-focused parallel library synthesis
High-purity dihydrochloride salt form
Lot-to-lot impurity profile verification
Aqueous-phase coupling reactions
Dihydrochloride salt aqueous compatibility
Buffer solubility and reaction yield validation
Precision in vitro pharmacology
Salt-form-aware molarity calculation
Free base equivalent concentration verification
Traceable preclinical study procurement
Crystalline solid, defined storage, high purity
Traceability and impurity documentation review
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